N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-[(5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide
Description
N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-[(5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide is a pyrazole-triazole hybrid compound with a complex heterocyclic framework. The core structure consists of a 1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl moiety linked via an acetamide bridge to a 5-methyl-4H-1,2,4-triazol-3-ylsulfanyl group. Pyrazole derivatives are well-documented for their pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties, while triazole rings enhance metabolic stability and hydrogen-bonding capabilities .
Properties
IUPAC Name |
N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-2-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N6O2S/c1-10-14(18-13(23)9-25-16-17-11(2)19-20-16)15(24)22(21(10)3)12-7-5-4-6-8-12/h4-8H,9H2,1-3H3,(H,18,23)(H,17,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNBCIGXSWCPNGP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)CSC3=NNC(=N3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-[(5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide” typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a β-diketone, such as acetylacetone, under acidic or basic conditions.
Introduction of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts acylation reaction using benzoyl chloride and a Lewis acid catalyst.
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving an appropriate hydrazide and a nitrile.
Coupling of the Pyrazole and Triazole Rings: The final step involves coupling the pyrazole and triazole rings through a sulfanyl linkage, typically using a thiol reagent and a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions may target the carbonyl group in the pyrazole ring, potentially converting it to an alcohol.
Substitution: The compound may undergo nucleophilic substitution reactions, especially at the triazole ring, where various nucleophiles can replace the methyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted triazole derivatives.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research has demonstrated that pyrazole derivatives exhibit potent antimicrobial properties. The compound has shown efficacy against various bacterial strains and fungi. For instance, studies have indicated that similar pyrazole derivatives possess significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism often involves the disruption of bacterial cell wall synthesis and function .
Antioxidant Properties
The antioxidant potential of this compound is noteworthy. Pyrazole derivatives have been reported to scavenge free radicals effectively, contributing to their protective effects against oxidative stress-related diseases. In vitro studies have shown that compounds with similar structures can inhibit lipid peroxidation and enhance the activity of endogenous antioxidant enzymes .
Anti-inflammatory Effects
The anti-inflammatory properties of pyrazole compounds are well-documented. N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-[(5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide has been investigated for its ability to reduce inflammation markers in various models. This includes the inhibition of pro-inflammatory cytokines and mediators such as TNF-alpha and IL-6 .
Agricultural Applications
Pesticidal Activity
The compound's structure suggests potential applications in agrochemicals as a pesticide or fungicide. Pyrazole derivatives have been explored for their ability to control plant pathogens and pests effectively. Field trials have shown that similar compounds can significantly reduce crop losses due to fungal infections .
Herbicidal Properties
In addition to its pesticidal effects, there is growing interest in the herbicidal applications of pyrazole derivatives. The compound may inhibit specific enzymes involved in plant growth regulation, making it a candidate for developing new herbicides that target unwanted vegetation while minimizing harm to crops .
Material Science
Photophysical Properties
Pyrazole derivatives have garnered attention for their photophysical characteristics, which make them suitable for applications in organic light-emitting diodes (OLEDs) and solar cells. The ability of these compounds to absorb light efficiently and emit fluorescence can be harnessed in developing advanced materials for electronic devices .
Nanotechnology Applications
The incorporation of this compound into nanomaterials has been explored for enhancing drug delivery systems. The compound can facilitate targeted delivery mechanisms due to its ability to form stable complexes with various carriers .
Mechanism of Action
The mechanism of action of “N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-[(5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide” would depend on its specific biological target. Generally, compounds with pyrazole and triazole rings can interact with various enzymes, receptors, or nucleic acids, leading to inhibition or activation of specific biochemical pathways. The sulfanyl group may also play a role in binding to metal ions or forming disulfide bonds with cysteine residues in proteins.
Comparison with Similar Compounds
Key Observations:
Substituent Effects on Conformation :
- The target compound ’s triazole-sulfanyl group introduces steric and electronic effects distinct from chlorophenyl or nitrophenyl analogs. The bulkier triazole moiety may reduce planarity compared to the 4-nitrophenyl derivative (dihedral angle: 67.0° vs. 37.4° in the target compound) .
- Chlorophenyl derivatives (e.g., 2,4-dichloro) exhibit greater dihedral angles (48.45°–56.33°), suggesting increased steric repulsion between substituents and the pyrazole core .
Hydrogen Bonding and Crystal Packing :
- The target compound and its methylsulfanylphenyl analog both form R22(10) hydrogen-bonded motifs , stabilizing crystal lattices via N–H⋯O and C–H⋯O interactions . In contrast, the nitro derivative exhibits additional weak C–H⋯O interactions involving nitrophenyl rings, leading to 2D supramolecular networks .
Biological Implications :
- Chlorophenyl and nitrophenyl analogs show antifungal and insecticidal activities, likely due to electron-withdrawing groups enhancing electrophilic reactivity . The triazole-sulfanyl group in the target compound may improve metabolic stability or enable metal coordination, though specific biological data are lacking in the evidence.
Electronic and Spectroscopic Comparisons
- NMR Analysis : Substitutions at the acetamide phenyl ring (e.g., nitro, chloro, or triazole-sulfanyl) significantly alter chemical shifts in regions A (positions 39–44) and B (positions 29–36), as observed in NMR comparisons of similar compounds . For example, nitro groups induce downfield shifts due to electron-withdrawing effects, whereas methylsulfanyl groups may cause upfield shifts via electron donation .
Research Findings and Implications
- Structural Diversity: Minor substituent changes (e.g., nitro → triazole-sulfanyl) dramatically alter molecular conformation and intermolecular interactions, impacting physicochemical properties and bioactivity.
- Unanswered Questions: The biological activity of the target compound remains uncharacterized in the evidence.
Biological Activity
N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-[(5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide is a complex organic compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a pyrazole ring fused with a triazole moiety and an acetamide group. Its molecular formula is with a molecular weight of approximately 378.46 g/mol. The structural complexity allows for diverse interactions with biological targets.
Anticancer Properties
Recent studies have indicated that pyrazole derivatives exhibit significant anticancer activity. For instance, compounds similar to this compound have been shown to inhibit cell proliferation in various cancer cell lines. A notable study demonstrated that derivatives of pyrazole can induce apoptosis in breast cancer cells by activating caspase pathways .
Antimicrobial Activity
The compound's triazole component suggests potential antimicrobial properties. Triazoles are known for their efficacy against fungal infections. In vitro assays have shown that similar compounds can inhibit the growth of Candida albicans and other pathogenic fungi . The sulfanyl group may enhance this activity by increasing membrane permeability.
Enzymatic Inhibition
Research has highlighted the ability of pyrazole derivatives to act as enzyme inhibitors. For example, they have been studied for their inhibitory effects on cyclooxygenase (COX) enzymes, which are critical in inflammatory processes . This inhibition can lead to reduced inflammation and pain relief.
The mechanisms through which this compound exerts its biological effects include:
- Apoptosis Induction : Activation of intrinsic apoptotic pathways leading to cell death.
- Enzyme Inhibition : Competitive inhibition of key enzymes involved in metabolic pathways.
- Membrane Disruption : Alteration of membrane integrity in microbial cells leading to cell death.
Case Studies
Q & A
Q. What are the common synthetic routes for this compound, and how can reaction conditions be optimized?
The compound is typically synthesized via carbodiimide-mediated coupling (e.g., EDC·HCl) between 4-aminoantipyrine derivatives and functionalized acetic acid precursors. Key steps include:
- Activating the carboxylic acid group using EDC·HCl in dichloromethane at 273 K .
- Stirring with triethylamine to facilitate amide bond formation .
- Purification via column chromatography or recrystallization .
Optimization involves adjusting solvent polarity (e.g., dichloromethane vs. THF), temperature (0–25°C), and stoichiometric ratios of reactants to minimize byproducts.
Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?
- Nuclear Magnetic Resonance (NMR): and NMR confirm regiochemistry and purity .
- X-ray Crystallography: Single-crystal X-ray diffraction resolves molecular geometry (e.g., bond angles, torsion angles) and packing motifs. For example, monoclinic symmetry is common, with unit cell parameters .
- Infrared (IR) Spectroscopy: Validates carbonyl (C=O, ~1700 cm) and amide (N–H, ~3300 cm) functionalities .
Advanced Research Questions
Q. How can computational chemistry be integrated with experimental data to predict reactivity or supramolecular assembly?
- Density Functional Theory (DFT): Models electronic properties (e.g., HOMO-LUMO gaps) to predict sites for nucleophilic/electrophilic attacks .
- Molecular Dynamics (MD): Simulates solvent effects on crystallization, such as hydrogen-bonding networks in polar solvents .
- Reaction Path Search Algorithms: Tools like GRRM or SCINE automate exploration of reaction pathways, reducing trial-and-error experimentation .
Q. How can contradictions in hydrogen-bonding data from different studies be resolved?
- Graph-Set Analysis: Classify hydrogen-bond motifs (e.g., rings in amide-pyrazole systems) to standardize descriptions .
- Crystallization Variability: Differences in solvent (e.g., DMF vs. CHCN) or temperature (100 K vs. 298 K) alter H-bond geometries. Cross-validate using high-resolution (<1.0 Å) datasets .
Q. What methodologies assess the impact of substituents on biological activity?
- Structure-Activity Relationship (SAR): Compare analogs (e.g., replacing triazole with oxadiazole) via in vitro assays (e.g., antimicrobial activity) .
- Molecular Docking: Predict binding affinities to targets (e.g., penicillin-binding proteins) using AutoDock or Schrödinger .
- Crystallographic Overlay Studies: Superimpose structures to identify steric/electronic effects of substituents (e.g., methyl vs. nitro groups) .
Q. What challenges arise in determining the crystal structure of this compound, and how are they addressed?
Q. How do intermolecular interactions influence the supramolecular architecture?
- Hydrogen Bonds: N–H···O and C–H···O bonds form 1D chains or 2D sheets. For example, amide N–H donors interact with pyrazole C=O acceptors, creating motifs .
- π-π Stacking: Phenyl and triazole rings stack at 3.5–4.0 Å distances, stabilizing layered structures .
- Van der Waals Interactions: Methyl groups contribute to hydrophobic packing in non-polar regions .
Methodological Tables
Table 1. Key Crystallographic Parameters for Related Compounds
| Compound | Space Group | Ref. | ||||
|---|---|---|---|---|---|---|
| Analog with methylsulfanylphenyl group | 14.9176 | 6.6527 | 19.5792 | 110.689 | ||
| Nitrophenyl-substituted analog | 10.254 | 11.873 | 12.765 | 90.0 |
Table 2. Common Hydrogen-Bonding Motifs in Pyrazole Acetamides
| Motif Type | Donor-Acceptor Pair | Distance (Å) | Angle (°) | Ref. |
|---|---|---|---|---|
| N–H···O (amide to pyrazole) | 2.89–3.10 | 150–170 | ||
| C–H···O (aryl to carbonyl) | 3.20–3.50 | 110–130 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
